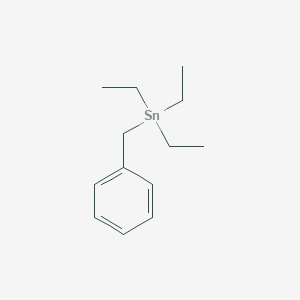
Benzyl(triethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(triethyl)stannane is an organotin compound with the chemical formula C₁₃H₂₂Sn and a molecular weight of 297.024 It is a derivative of stannane, where the tin atom is bonded to three ethyl groups and one phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl(triethyl)stannane can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of phenylmethyl halides with triethylstannane in the presence of a catalyst . The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of stannane, triethyl(phenylmethyl)- often involves large-scale stannylation reactions using specialized reactors. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels required for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(triethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as tributyltin hydride are used in radical reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Reduced organic compounds and tin byproducts.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Benzyl(triethyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for forming C-Sn bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin’s biological effects.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes
Wirkmechanismus
The mechanism by which stannane, triethyl(phenylmethyl)- exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with molecular targets, leading to the desired chemical transformations. The pathways involved often include radical mechanisms, especially in reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride (tributylstannane): Another organotin compound used in radical reactions.
Trimethylstannane: Similar in structure but with methyl groups instead of ethyl groups.
Triphenylstannane: Contains phenyl groups instead of ethyl groups
Uniqueness
Benzyl(triethyl)stannane is unique due to its specific combination of ethyl and phenylmethyl groups, which confer distinct reactivity and stability compared to other organotin compounds. This makes it particularly useful in specialized synthetic applications and industrial processes .
Eigenschaften
CAS-Nummer |
18629-74-8 |
|---|---|
Molekularformel |
C13H22Sn |
Molekulargewicht |
297 g/mol |
IUPAC-Name |
benzyl(triethyl)stannane |
InChI |
InChI=1S/C7H7.3C2H5.Sn/c1-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H2;3*1H2,2H3; |
InChI-Schlüssel |
LQYAGKACIMSPHD-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC)CC1=CC=CC=C1 |
Kanonische SMILES |
CC[Sn](CC)(CC)CC1=CC=CC=C1 |
Key on ui other cas no. |
18629-74-8 |
Synonyme |
Benzyltriethylstannane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















